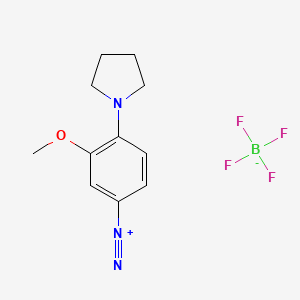
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of the pyrrolidine ring and the methoxy group in its structure adds to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-methoxy-4-(pyrrolidin-1-yl)aniline. The process begins with the nitration of 3-methoxyaniline, followed by reduction to form 3-methoxy-4-(pyrrolidin-1-yl)aniline. This intermediate is then treated with nitrous acid in the presence of tetrafluoroboric acid to yield the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
General Reactivity Profile
The compound exhibits characteristic reactivity of aryldiazonium salts, primarily participating in:
-
Diazonium group displacement (e.g., Sandmeyer reactions)
-
Electrophilic aromatic substitution
-
Radical-mediated couplings (e.g., Meerwein carbooxygenation)
The tetrafluoroborate counterion enhances stability compared to chloride salts, allowing handling in polar solvents like water or acetonitrile. Substituents on the aromatic ring (methoxy and pyrrolidinyl groups) direct electrophilic attacks to specific positions, influencing regioselectivity.
Electrophilic Substitution
The diazonium cation acts as a transient electrophile, attacking electron-rich aromatic systems. A simplified mechanism involves:
-
Diazonium salt dissociation:
Ar-N2+BF4−→Ar-N2++BF4− -
Electrophilic attack on substrate (e.g., styrene):
Ar-N2++CH2=CHPh→Ar-CH2−CH+−Ph
Iron-Catalyzed Meerwein Carbooxygenation
Recent studies demonstrate the compound’s utility in Fe-catalyzed reactions. Comparative data with photoredox methods highlight efficiency improvements:
| Parameter | FeSO₄·7H₂O | [Ru(bpy)₃]Cl₂ | Ir(ppy)₃ |
|---|---|---|---|
| Catalyst loading (mol%) | 5.5 | 5.0 | 5.0 |
| Temperature (°C) | 60 | 25 | 25 |
| Reaction time (h) | 0.5 | 12 | 12 |
| Yield (%) | 81 | 70 | 45 |
Data adapted from iron-catalyzed carbohydroxylation studies of analogous aryldiazonium salts .
Key advantages of Fe catalysis include:
-
Reduced styrene stoichiometry (1.5 equiv vs. 6 equiv in photoredox)
-
Higher yields (81% vs. 45–70% for Ru/Ir systems)
Stability and Kinetic Considerations
Kinetic studies reveal:
-
Reaction rates depend on nucleophile strength (e.g., water vs. methanol)
-
Electron-donating substituents (methoxy) accelerate electrophilic steps
Methodological Advances
Modern protocols employ green solvents (water) and low catalyst loadings (5.5 mol% FeSO₄), achieving gram-scale syntheses with minimal purification . This contrasts with traditional methods requiring excess reagents and harsh conditions.
科学的研究の応用
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution and coupling reactions. The presence of the methoxy and pyrrolidine groups influences the reactivity and selectivity of these reactions .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium
- 3-(2-Hydroxyethoxy)-4-pyrrolidin-1-yl benzenediazonium zinc chloride
Uniqueness
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is unique due to the combination of the methoxy and pyrrolidine groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
生物活性
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate (CAS Number: 36576-70-2) is a diazonium salt with potential applications in various fields, including medicinal chemistry and materials science. This compound's unique structure, characterized by a methoxy group and a pyrrolidine moiety, suggests interesting biological activities that merit further exploration.
- Molecular Formula : C11H14BF4N3O
- Molecular Weight : 291.053 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
The biological activity of this compound primarily stems from its ability to act as an electrophilic agent. The diazonium group can engage in electrophilic aromatic substitution reactions, which may lead to the formation of various derivatives that exhibit distinct biological properties.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves induction of apoptosis through mitochondrial pathways or DNA damage. Investigating the cytotoxicity of this compound against different cancer cell lines could reveal its potential as an anticancer agent.
Study 1: Antimicrobial Assessment
A study conducted on related diazonium compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | TBD | TBD |
Study 2: Cytotoxicity Evaluation
In vitro assays were performed to assess the cytotoxic effects of various benzenediazonium salts on human cancer cell lines. The findings suggested that modifications to the substituents on the benzene ring significantly influenced cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 15 | HeLa |
| Compound D | 10 | MCF7 |
| This compound | TBD | TBD |
特性
CAS番号 |
36576-70-2 |
|---|---|
分子式 |
C11H14BF4N3O |
分子量 |
291.06 g/mol |
IUPAC名 |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C11H14N3O.BF4/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;2-1(3,4)5/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChIキー |
MCSCKCSPPKQNFR-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















